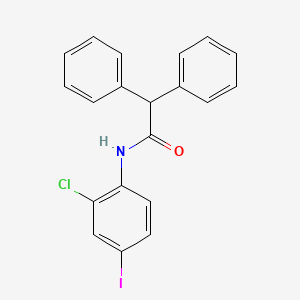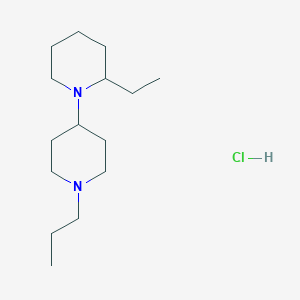
4-bromo-N-(3-hydroxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3-hydroxypropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(3-hydroxypropyl)benzamide is based on its ability to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, 4-bromo-N-(3-hydroxypropyl)benzamide increases the acetylation of histones, leading to the activation of certain genes. This mechanism of action has been shown to have potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-hydroxypropyl)benzamide are mainly related to its inhibitory effects on HDACs. This inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of certain genes. This activation can have various effects on the cell, such as inducing cell differentiation, inhibiting cell proliferation, and inducing apoptosis. These effects have been shown to have potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 4-bromo-N-(3-hydroxypropyl)benzamide in lab experiments are its high potency and specificity towards HDACs. This compound has been shown to have a higher potency and specificity compared to other HDAC inhibitors such as trichostatin A and sodium butyrate. However, the main limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-bromo-N-(3-hydroxypropyl)benzamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another direction is to optimize its synthesis method to yield higher purity and higher yield of the compound. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(3-hydroxypropyl)benzamide is a multi-step process that involves the reaction of 4-bromoaniline with 3-chloropropanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-bromo-N-(3-hydroxypropyl)benzamide has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potent inhibitory effects on several enzymes such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of certain genes.
Propriétés
IUPAC Name |
4-bromo-N-(3-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCPPPKKGHYZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-hydroxypropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-{[9-methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4968349.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)
![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4968366.png)
![1-ethyl-3-(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4968367.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B4968374.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)
![6-amino-3-(3-nitrophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4968407.png)
![3-bromo-4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4968408.png)

methyl]amine](/img/structure/B4968416.png)

![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968419.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4968422.png)